tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate is a complex organic compound with the molecular formula C18H29BN2O5. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Scientific Research Applications
tert-Butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound’s boron-containing dioxaborolane group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations . The molecular pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .
Comparison with Similar Compounds
tert-Butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate can be compared to other boron-containing compounds, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with different reactivity and applications.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Another boron-containing compound used in organic synthesis.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Shares similar functional groups but differs in its overall structure and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H29BN2O5 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-10-12-9-13(11-20-14(12)23-8)19-25-17(4,5)18(6,7)26-19/h9,11H,10H2,1-8H3,(H,21,22) |
InChI Key |
NEJAVFWSTKIRHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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